molecular formula C13H19N4O12P B1680736 Saicar CAS No. 3031-95-6

Saicar

Cat. No. B1680736
CAS RN: 3031-95-6
M. Wt: 454.28 g/mol
InChI Key: NAQGHJTUZRHGAC-ZZZDFHIKSA-N
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Description

Phosphoribosylaminoimidazolesuccinocarboxamide (SAICAR) is an intermediate in the formation of purines . The conversion of ATP, L-aspartate, and 5-aminoimidazole-4-carboxyribonucleotide (CAIR) to 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide, ADP, and phosphate by phosphoribosylaminoimidazolesuccinocarboxamide synthetase (this compound synthetase) represents the eighth step of de novo purine nucleotide biosynthesis .


Synthesis Analysis

The synthesis of this compound is catalyzed by the enzyme this compound synthetase. This enzyme catalyzes the seventh step in the biosynthesis of purine nucleotides . The RNA-seq experiment revealed that the expression of this compound synthase and adenylosuccinate-synthetase was greatly upregulated in the liquid surface culture .


Molecular Structure Analysis

The protein domain this compound synthase is an enzyme which catalyses a reaction to create this compound . This particular protein is an octamer made up of 8 identical subunits. Each monomer consists of a central domain and a C-terminal alpha helix . The central domain consists of a five-stranded parallel beta sheet flanked by three alpha helices one side of the sheet and two alpha helices on the other, forming a three-layer (alpha beta alpha) sandwich .


Chemical Reactions Analysis

The conversion of 5’-phosphoribosyl-5-aminoimidazole-4-carboxylate (CAIR) and aspartate to 5’-phosphoribosyl-5-aminoimidazole-4-N-succinocarboxamide (this compound), accompanied by the conversion of ATP to ADP and orthophosphate, is catalyzed by the phosphoribosylaminoimidazole succinocarboxamide synthetase domain of the bifunctional protein .


Physical And Chemical Properties Analysis

The chemical formula of this compound is C13H19N4O12P and its molar mass is 454.285 g·mol−1 .

Scientific Research Applications

Metabolic Role in Cancer Cells

SAICAR (succinylaminoimidazolecarboxamide ribose-5′-phosphate) has been identified as a metabolite that may assist cancer cells in coordinating their energy generation with nutrient conditions. Specifically, this compound stimulates Pyruvate Kinase Isoform M2 (PKM2), playing a crucial role in the growth and metabolic reprogramming of cancer cells under stress conditions. Upon glucose starvation, the concentration of this compound increases in an oscillatory manner, stimulating PKM2 activity in cancer cells. This interaction alters cellular energy levels, glucose uptake, and lactate production, promoting cancer cell survival in glucose-limited environments. Interestingly, this compound accumulation does not occur in normal adult epithelial cells or lung fibroblasts, regardless of glucose conditions, suggesting a unique regulatory mechanism in cancer cells that could potentially be targeted for therapeutic intervention (Keller, Tan, & Lee, 2012).

Protein Kinase Activity of PKM2

Further research has expanded on the role of this compound in cancer cells by demonstrating its induction of protein kinase activity in PKM2. This activity is necessary for the sustained proliferative signaling of cancer cells. The binding of this compound to PKM2 not only activates its protein kinase activity but also enables the phosphorylation of over 100 human proteins, mostly kinases. Among these, PKM2-SAICAR phosphorylates and activates Erk1/2, which sensitizes PKM2 for this compound binding through phosphorylation. This ligand-induced protein kinase activity directly couples cell proliferation with intracellular metabolic status, providing a mechanism that may explain the observed growth optimization of cancer cells in nutrient-limited conditions commonly found in tumor microenvironments (Keller, Doctor, Dwyer, & Lee, 2014).

Future Directions

SAICAR is a promising oncometabolite biomarker present in the nails of oral cancer patients . It supports the growth and invasiveness of cancer cells by pyruvate kinase M2 (PKM2) enzyme in a glucose-starved tumor microenvironment . Therefore, the study of the purine biosynthesis pathway, including this compound, could lead to the development of chemotherapeutic drugs .

Mechanism of Action

Target of Action

SAICAR (Phosphoribosylaminoimidazolesuccinocarboxamide) primarily targets the enzyme This compound synthase , also known as phosphoribosylaminoimidazolesuccinocarboxamide synthase . This enzyme is crucial in the purine biosynthesis pathway , which is vital for all cells as it is involved in energy metabolism and DNA synthesis .

In addition to this compound synthase, this compound also interacts with pyruvate kinase isoform M2 (PKM2) . PKM2 is a glycolytic enzyme that is widely expressed in many types of tumors and is associated with tumorigenesis .

Mode of Action

This compound synthase catalyzes the conversion of ATP, L-aspartate, and 5-aminoimidazole-4-carboxyribonucleotide (CAIR) to 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide, ADP, and phosphate . This reaction is the seventh step in the pathway of purine biosynthesis .

In the case of PKM2, this compound acts as an allosteric activator. It binds to PKM2 under low glucose conditions, stimulating the pyruvate kinase activity of PKM2 .

Biochemical Pathways

This compound plays a significant role in the de novo purine nucleotide biosynthesis pathway . This pathway is essential for the synthesis of purine nucleotides, which are crucial components of DNA and RNA, and also serve as energy carriers and signaling molecules .

This compound also influences the glycolytic pathway through its interaction with PKM2 . By activating PKM2, this compound can affect the rate of glycolysis, which is a fundamental metabolic pathway for energy production in cells .

Pharmacokinetics

As an intermediate in the purine biosynthesis pathway, it is synthesized and utilized within cells .

Result of Action

The primary result of this compound’s action is the promotion of purine nucleotide biosynthesis, which is essential for DNA and RNA synthesis and energy metabolism .

In the context of cancer cells, the activation of PKM2 by this compound promotes cancer cell survival in glucose-limited conditions . This is because the activation of PKM2 enhances the rate of glycolysis, providing the energy needed for the survival and proliferation of cancer cells .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, the interaction between this compound and PKM2 is particularly significant under low glucose conditions . This suggests that the cellular metabolic state can influence the activity of this compound.

properties

IUPAC Name

(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N4O12P/c14-10-7(11(22)16-4(13(23)24)1-6(18)19)15-3-17(10)12-9(21)8(20)5(29-12)2-28-30(25,26)27/h3-5,8-9,12,20-21H,1-2,14H2,(H,16,22)(H,18,19)(H,23,24)(H2,25,26,27)/t4-,5+,8+,9+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQGHJTUZRHGAC-ZZZDFHIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N4O12P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184404
Record name SAICAR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name SAICAR
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000797
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

3031-95-6
Record name SAICAR
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3031-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SAICAR
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003031956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SAICAR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAICAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1PVR64RIF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SAICAR
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000797
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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